tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate
Description
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate is a carbamate derivative featuring a 6-chloro-substituted indene core. Its structure combines a tert-butoxycarbonyl (Boc) protecting group with a chlorinated indenylmethyl moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C15H20ClNO2 |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
tert-butyl N-[(6-chloro-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-11-5-4-10-6-7-12(16)8-13(10)11/h6-8,11H,4-5,9H2,1-3H3,(H,17,18) |
InChI Key |
XPIDTAMFETWZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate typically involves the reaction of 6-chloro-2,3-dihydro-1H-indene with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indene derivatives.
Scientific Research Applications
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds differ in substituents, functional groups, and biological activities. Below is a detailed comparison based on the evidence:
Halogen-Substituted Analogs
- tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Structure: Bromo substituent at position 6 instead of chloro. Molecular Formula: C₁₄H₁₈BrNO₂; Molar Mass: 312.2 g/mol. Properties: Higher molecular weight and lipophilicity compared to the chloro analog. Purity: 98% (lab-grade). Applications include intermediates in drug discovery . Key Difference: Bromine’s larger atomic radius may enhance steric effects and alter binding affinity in biological systems.
- (S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Structure: Bromo at position 5 and stereospecific (S)-configuration. Molecular Formula: C₁₄H₁₈BrNO₂. Applications: Chiral resolution studies and asymmetric synthesis .
Functional Group Variations
N-(tert-Butyl)-N-(6-chloro-2,3-dihydro-1H-inden-1-yl)acrylamide (1p)
tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
Data Table: Key Properties of Selected Analogs
Biological Activity
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate is a synthetic compound with the molecular formula C15H20ClNO2 and a molecular weight of 281.78 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of tert-butyl carbamates, including this compound, often involves interactions with biological targets such as enzymes and receptors. Studies suggest that carbamate derivatives can exhibit inhibitory effects on various biological pathways, including those involved in cancer cell proliferation and apoptosis.
In Vitro Studies
Research indicates that compounds similar to this compound have demonstrated significant effects in vitro:
- Microtubule Destabilization : Compounds with structural similarities showed effective inhibition of microtubule assembly at concentrations around 20.0 μM, suggesting potential as microtubule-destabilizing agents .
- Apoptosis Induction : In cell line studies involving breast cancer MDA-MB-231 cells, certain analogs were found to enhance caspase-3 activity significantly, indicating their role in promoting apoptosis at micromolar concentrations .
Metabolic Stability
The presence of the tert-butyl group in such compounds has been associated with metabolic lability. Research has shown that modifications to the tert-butyl structure can enhance metabolic stability. For instance, replacing the tert-butyl group with a trifluoromethylcyclopropyl moiety resulted in increased half-lives in human liver microsomes (from 63 min to 114 min), highlighting the importance of structural modifications for improving pharmacokinetic properties .
Summary of Biological Activities
| Compound | Activity Type | Concentration | Effect |
|---|---|---|---|
| This compound | Microtubule Assembly Inhibition | 20.0 μM | 40.76–52.03% inhibition |
| Analog A | Apoptosis Induction | 1.0 μM | Morphological changes |
| Analog B | Caspase Activation | 10.0 μM | 1.33–1.57 times increase |
Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H20ClNO2 |
| Molecular Weight | 281.78 g/mol |
| Purity | Min. 95% |
Case Study: Effects on Cancer Cell Lines
In a study examining various carbamate derivatives, researchers evaluated their effects on breast cancer cell lines. The findings indicated that specific compounds could induce apoptosis and inhibit cell proliferation significantly. The most promising candidates were selected for further investigation based on their ability to affect microtubule dynamics and induce programmed cell death.
Case Study: Metabolic Stability Enhancement
Another study focused on modifying the tert-butyl group to improve metabolic stability in drug candidates. By systematically replacing hydrogen atoms in the tert-butyl group with fluorine atoms, researchers observed enhanced metabolic profiles in vitro and in vivo, which could be beneficial for developing more effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
